5-(氟甲基)-1,2-噁唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

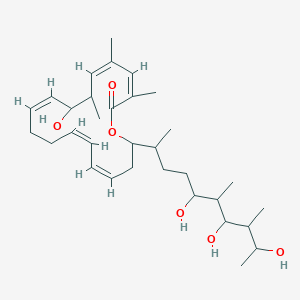

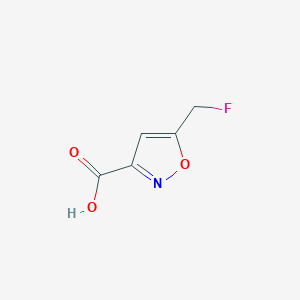

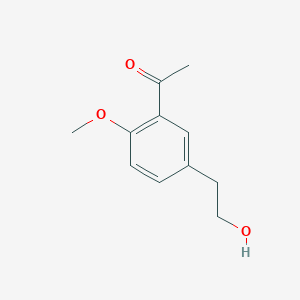

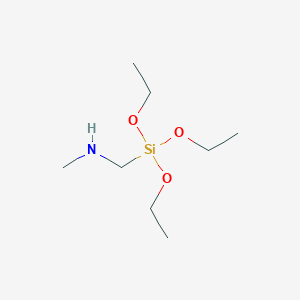

5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated compound with the CAS Number: 145441-16-3 . It has a molecular weight of 145.09 and its IUPAC name is 5-(fluoromethyl)-3-isoxazolecarboxylic acid . The compound is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It appears as a powder and has a melting point of 142-144 degrees Celsius .

Synthesis Analysis

The synthesis of fluorinated compounds like 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid has been a topic of interest in recent years . Fluorination and fluoroalkylation are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds, respectively . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid include a molecular weight of 145.09, a melting point of 142-144 degrees Celsius, and it appears as a powder .

科学研究应用

Biorefinery Research and Hydrophobic Analog Derivatives

5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, serves as a renewable chemical intermediate in biorefinery research for fuels, chemicals, and materials. However, HMF’s hydrophilicity and poor stability hinder its economic viability. Hydrophobic analogs of HMF offer promising alternatives. Some notable derivatives include:

- Partially Oxidized or Reduced Derivatives : 2,5-diformylfuran (DFF) and 5-methylfurfural (5MF) are also interesting hydrophobic analogs of HMF .

Antitumor Activity

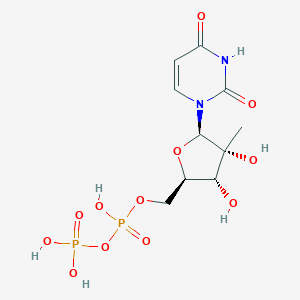

Derivatives of 5-fluorouracil (5-FU) have been synthesized, and some exhibit antitumor activity against tumor cell lines both in vitro and in vivo. However, it’s essential to balance efficacy with potential toxicities .

安全和危害

作用机制

Target of Action

It is known that fluorinated compounds like 5-fluorouracil (5-fu) have a significant impact on non-coding rnas, which play a crucial role in the response of patients to 5-fu . These transcripts can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Mode of Action

Fluorinated compounds like 5-fu are known to cause dna damage due to misincorporation of dutp, which is highly dependent on the levels of the pyrophosphatase dutpase . This process eventually leads to DNA strand breaks and cell death .

Biochemical Pathways

Non-coding rnas can affect cell response to 5-fu by modulating multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades .

Pharmacokinetics

It is known that the oral absorption of 5-fu is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .

Result of Action

It is known that 5-fu and its metabolites inhibit dna synthesis through inhibition of thymidylate synthetase . This leads to the misincorporation of fluoronucleotides into RNA and DNA, disrupting normal RNA processing and function .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUKMWOGVJZCSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438807 |

Source

|

| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid | |

CAS RN |

145441-16-3 |

Source

|

| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)

![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)

![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)